molecular formula C6H15ClN2 B2759690 (R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride CAS No. 1246383-56-1

(R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride

Cat. No.: B2759690
CAS No.: 1246383-56-1
M. Wt: 150.65
InChI Key: JZVQJYNGSZASKA-FYZOBXCZSA-N
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Description

®-N,N-Dimethylpyrrolidin-3-amine hydrochloride is a chiral amine compound with a pyrrolidine ring structure. It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dimethylpyrrolidin-3-amine hydrochloride typically involves the reaction of ®-pyrrolidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-N,N-Dimethylpyrrolidin-3-amine hydrochloride is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N,N-Dimethylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of ®-N,N-Dimethylpyrrolidin-3-amine.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-N,N-Dimethylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is explored for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N,N-Dimethylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action include modulation of neurotransmitter levels and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpyrrolidine: A non-chiral analog with similar chemical properties.

    N-Methylpyrrolidine: A related compound with one less methyl group.

    Pyrrolidine: The parent compound without any N-substitution.

Uniqueness

®-N,N-Dimethylpyrrolidin-3-amine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(3R)-N,N-dimethylpyrrolidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-8(2)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVQJYNGSZASKA-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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